molecular formula C25H23NO3 B6040214 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide

Cat. No. B6040214
M. Wt: 385.5 g/mol
InChI Key: FEKLWXJKWJBYMO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide, also known as C114, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and protein kinases, which play a role in cancer cell growth and proliferation. It has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer cell growth and stem cell maintenance.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide is its broad range of potential therapeutic applications. It has been shown to have activity against various types of cancer, neurodegenerative disorders, and inflammatory diseases. Another advantage is its relatively low toxicity, making it a potential candidate for clinical trials.
One of the limitations of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to optimize its therapeutic potential by developing more soluble derivatives and identifying potential synergistic combinations with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide in humans.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl bromoacetate to form 2-(3,4-dimethoxyphenyl)ethyl 2-bromoacetate. This intermediate is then reacted with 4-(phenylethynyl)benzoyl chloride in the presence of a base to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disorders, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammatory diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. This makes N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide a potential therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-phenylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-28-23-15-12-21(18-24(23)29-2)16-17-26-25(27)22-13-10-20(11-14-22)9-8-19-6-4-3-5-7-19/h3-7,10-15,18H,16-17H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKLWXJKWJBYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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